Methallenestrilphenol, (-)-
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Overview
Description
Methallenestrilphenol, (-)- is a synthetic organic compound known for its unique chemical structure and properties It has garnered interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methallenestrilphenol, (-)- typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods
In industrial settings, the production of Methallenestrilphenol, (-)- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Industrial production methods may involve continuous flow reactors, automated systems, and advanced purification techniques to achieve large-scale synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methallenestrilphenol, (-)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Methallenestrilphenol, (-)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the chemical reactions of Methallenestrilphenol, (-)- depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that exhibit distinct chemical and physical properties.
Scientific Research Applications
Methallenestrilphenol, (-)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Methallenestrilphenol, (-)- is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Methallenestrilphenol, (-)- involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in their activity and function
Properties
CAS No. |
17660-00-3 |
---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(3S)-3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C17H20O3/c1-4-15(17(2,3)16(19)20)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,15,18H,4H2,1-3H3,(H,19,20)/t15-/m0/s1 |
InChI Key |
OKLBSPJQRWHBMY-HNNXBMFYSA-N |
SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O |
Isomeric SMILES |
CC[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O |
65118-81-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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